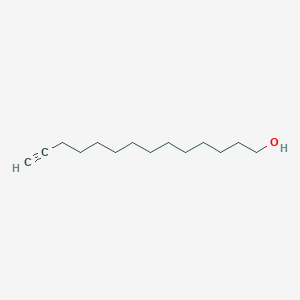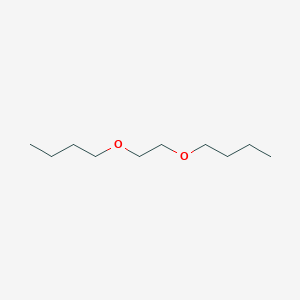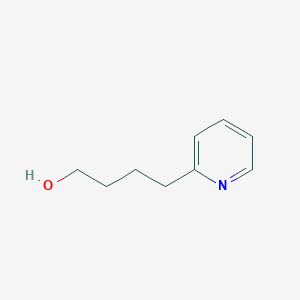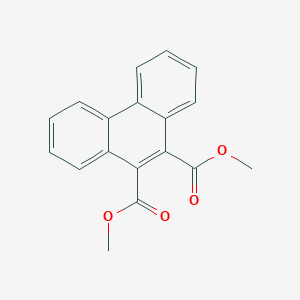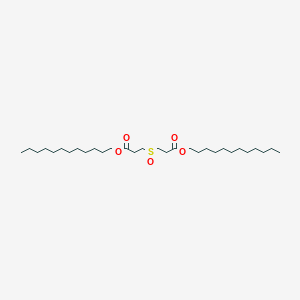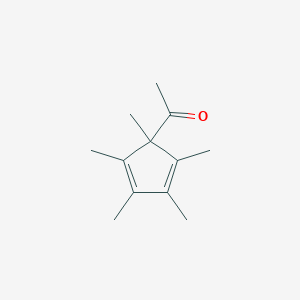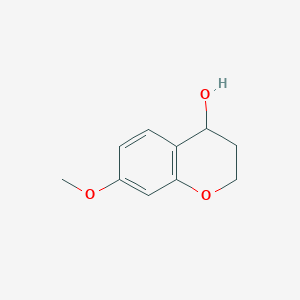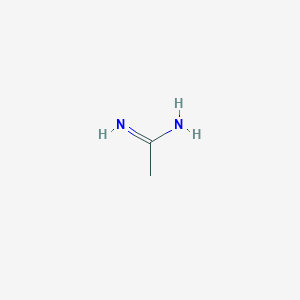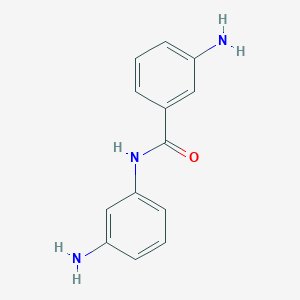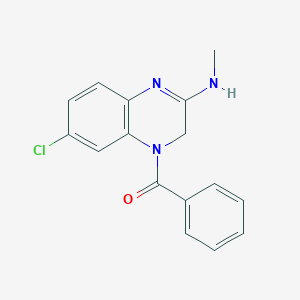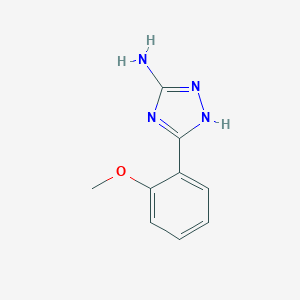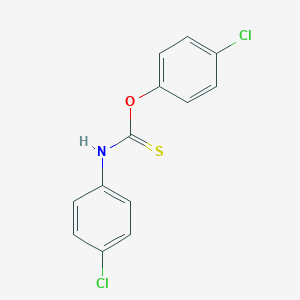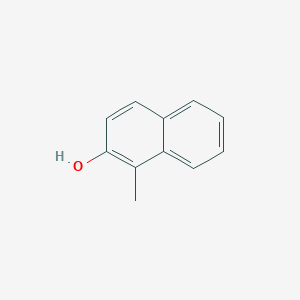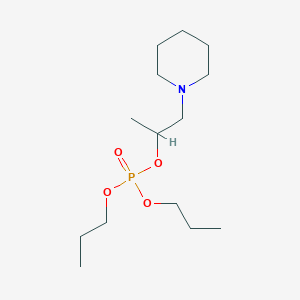
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate is an organophosphorus compound with the molecular formula C14H30NO4P. It is characterized by the presence of a piperidine ring and phosphate group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidin-1-ylpropan-2-yl dipropyl phosphate typically involves the reaction of piperidine with propyl halides followed by phosphorylation. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Nucleophilic Substitution: Piperidine reacts with propyl halides in the presence of a base to form 1-piperidino-2-propyl derivatives.
Phosphorylation: The resulting compound is then treated with a phosphorylating agent such as phosphorus oxychloride (POCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphites or phosphonates.
Substitution: The piperidine ring and propyl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include higher oxidation state phosphates, phosphites, phosphonates, and various substituted derivatives of the original compound.
科学研究应用
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism by which 1-Piperidin-1-ylpropan-2-yl dipropyl phosphate exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it may affect signaling pathways and cellular processes, leading to various physiological effects.
相似化合物的比较
Similar Compounds
Tri (1,3-dichloro-2-propyl) phosphate (TDCPP): A widely used organophosphorus flame retardant with neurotoxic effects.
Triphenyl phosphate (TPP): Another organophosphorus compound used as a plasticizer and flame retardant.
Dimethyl (1-piperidino-2-propyl) phosphate: Similar structure but with methyl groups instead of propyl groups.
Uniqueness
1-Piperidin-1-ylpropan-2-yl dipropyl phosphate is unique due to its specific combination of piperidine and phosphate groups, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
15870-41-4 |
|---|---|
分子式 |
C14H30NO4P |
分子量 |
307.37 g/mol |
IUPAC 名称 |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
InChI 键 |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
规范 SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


